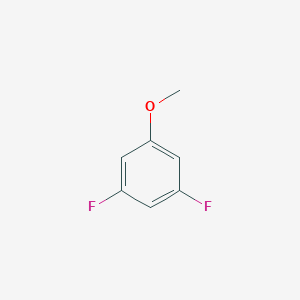

3,5-Difluoroanisole

Overview

Description

Synthesis Analysis

The synthesis of 3,5-Difluoroanisole and related compounds has been explored through various chemical methods, focusing on achieving high purity and yield. Although direct synthesis methods specific to 3,5-Difluoroanisole are not detailed in the available literature, similar fluoroanisoles undergo careful synthesis processes involving fluorination of aromatic compounds, indicating the complexity and specificity required in synthesizing such fluorinated aromatic compounds.

Molecular Structure Analysis

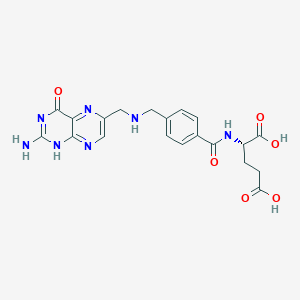

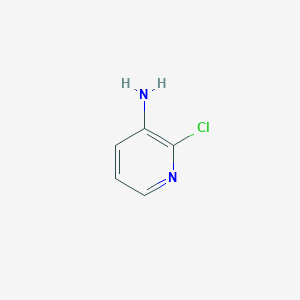

The molecular structure of 3,5-Difluoroanisole, as studied by gas-phase electron diffraction and quantum chemical calculations, reveals a planar heavy atom skeleton with single conformer of Cs symmetry. Detailed geometric parameters such as bond lengths and angles have been determined, showcasing the molecule's specific structural characteristics due to the presence of fluorine atoms (Dorofeeva et al., 2006).

Scientific Research Applications

Microbial Degradation of Fluorinated Compounds

A significant focus of scientific research on fluorinated compounds, like 3,5-Difluoroanisole, is on their environmental persistence and potential for degradation. Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, emphasizing the environmental fate and effects of these precursors. They highlighted the need for further studies on biodegradation pathways, defluorination potential, and the identification of novel degradation intermediates (Liu & Avendaño, 2013).

Biological Monitoring and Environmental Impact

Houde et al. (2006) provided a comprehensive review of the biological monitoring of polyfluoroalkyl substances (PFSs), including PFCAs and PFSAs, in wildlife and humans. This work emphasizes the growing exposure to PFSs over the years and calls for continuous monitoring and the standardization of analytical methods to better understand their bioaccumulation and environmental impact (Houde et al., 2006).

Developmental Toxicity of Perfluoroalkyl Acids

Lau, Butenhoff, and Rogers (2004) discussed the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, outlining their widespread prevalence in humans and the renewed efforts to understand their hazards. This review suggests avenues for future research to support the risk assessment of these chemicals (Lau et al., 2004).

Human Exposure Through Drinking Water

Domingo and Nadal (2019) reviewed the human health risks associated with exposure to PFAS through drinking water. They summarized recent findings on PFAS concentrations in drinking water and the associated health risks, underscoring the importance of regulatory standards to manage these risks effectively (Domingo & Nadal, 2019).

Global Regulations and Risk Management

Zushi, Hogarh, and Masunaga (2012) reviewed the progress and perspective of PFOS risk assessment and management in various countries, highlighting the global efforts to regulate these compounds and suggesting the need for further development of risk assessment methods (Zushi et al., 2012).

properties

IUPAC Name |

1,3-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQPYSISUUHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369144 | |

| Record name | 3,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoroanisole | |

CAS RN |

93343-10-3 | |

| Record name | 1,3-Difluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93343-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)